N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide is a complex organic compound that features a benzothiazole moiety, a thiophene ring, and a methoxy-methylphenyl group
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antibacterial and anticancer properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
It is known that benzothiazole derivatives, which this compound is a part of, have a broad spectrum of pharmaceutical activity profile . They are often used as inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in a number of cancers .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, such as tkr, and inhibit their activity . This leads to a decrease in the proliferation of cancer cells .
Biochemical Pathways
It can be inferred from the known actions of benzothiazole derivatives that they may affect the signaling pathways associated with tkr . The inhibition of these receptors can disrupt the growth and proliferation of cancer cells .
Result of Action
Based on the known actions of benzothiazole derivatives, it can be inferred that the compound may lead to a decrease in the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide typically involves the following steps:
Formation of Benzothiazole Derivative: The benzothiazole moiety can be synthesized by the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Formation of Thiophene Derivative: The thiophene ring can be introduced through various methods, including the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide is unique due to its combined structural features of benzothiazole, thiophene, and methoxy-methylphenyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S2/c1-13-11-14(7-8-17(13)25-2)12-19(24)23-20-15(9-10-26-20)21-22-16-5-3-4-6-18(16)27-21/h3-11H,12H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTBAAGESJIGIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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